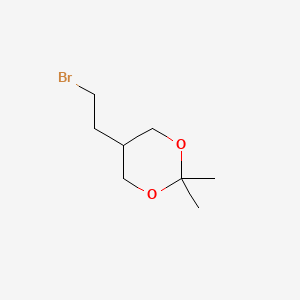

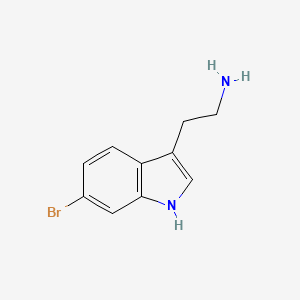

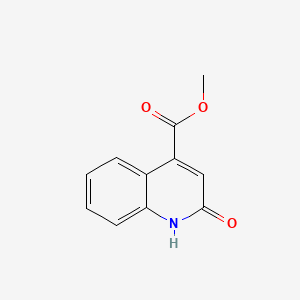

![molecular formula C10H11BrClNS B1266059 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 22964-00-7](/img/structure/B1266059.png)

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

描述

Synthesis Analysis

The synthesis of compounds similar to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride often involves complex reactions, including bromination, functionalization of thiophenes, and amine coupling. A notable method includes the synthesis of 3-(α-styryl)benzo[b]thiophenes through bromocyclization of alkynes followed by palladium-catalyzed coupling, showcasing the versatility in functionalizing the benzothiophene core for further derivatization (Tréguier et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene and a benzene ring, offering a unique scaffold for chemical modifications. Studies involving similar structures, such as 1,1'-Bis(2-bromobenzoyl thioureido)ethane, provide insights into the crystal structure and the potential for forming hydrogen bonds, which could be relevant for understanding the solid-state properties of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (Abosaadiya et al., 2016).

Chemical Reactions and Properties

The reactivity of benzothiophene derivatives like 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride involves nucleophilic substitutions, palladium-catalyzed cross-couplings, and electrophilic aromatic substitutions. For instance, the synthesis of 2-acylbenzo[b]thiophenes via Cu-catalyzed α-C-H functionalization showcases the potential for diverse chemical transformations (Sangeetha & Sekar, 2017).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, including solubility, melting points, and crystalline structure, are crucial for their handling and application in various fields. The molecular structure influences these properties significantly, as seen in the detailed analysis of similar compounds through spectroscopic and crystallographic methods (Mary et al., 2015).

科学研究应用

-

Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides

- Application Summary : This research focuses on the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Methods of Application : The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Therapeutic importance of synthetic thiophene

- Application Summary : Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results : Thiophenes have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene

- Application Summary : This research focuses on the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene .

- Methods of Application : The compound was synthesized using coupling reactions and electrophilic cyclization reactions . The solvent was removed under vacuum, and the residue was purified by column chromatography over silica gel .

- Results : The compound was obtained as an orange oil in a 71% yield .

-

Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes

- Application Summary : The research focuses on the synthesis of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes .

- Methods of Application : The compounds were synthesized using various chemical reactions .

- Results : The obtained functional derivatives of both benzo[b]thieno[2,3-d]thiophene and benzo[4,5]selenopheno[3,2-b]thiophene are of interest for further elaboration of organic semiconductor materials .

-

Antimicrobial properties of benzothiophene derivatives

- Application Summary : This research focuses on the antimicrobial properties of benzothiophene derivatives .

- Methods of Application : The compounds were synthesized using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the compounds were tested against four indicator microorganisms .

- Results : Some compounds displayed high antibacterial activity against S. aureus . Two compounds were found to have potentials to be used as antifungal agents against current fungal diseases . Two other compounds showed high antioxidant capacities which are better than the reference of trolox .

-

Synthesis of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene

- Application Summary : This research focuses on the synthesis of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene .

- Methods of Application : The compound was synthesized using coupling reactions . The solvent was removed under vacuum, and the residue was purified by column chromatography over silica gel .

- Results : The compound was obtained as an orange oil in a 71% yield .

安全和危害

属性

IUPAC Name |

2-(5-bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAWWTFUTOCGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177514 | |

| Record name | Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride | |

CAS RN |

22964-00-7 | |

| Record name | Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022964007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)